Edetate Trisodium
Description
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRHPLGUJDVAR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020556 | |
| Record name | Trisodium ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylenediamine tetraacetic acid, trisodium salt is an odorless white crystalline powder. pH (1% aqueous solution) 9.3. pH (10% aqueous solution) about 8.3-8.7. (NTP, 1992), Dry Powder; Liquid, White odorless solid; [CAMEO] Fine white crystals; [Sigma-Aldrich MSDS] | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20368 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3) | |
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| Record name | Trisodium EDTA | |
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Solubility |
5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20368 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.7215 (NTP, 1992) - Less dense than water; will float | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20368 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
150-38-9, 85715-60-2 | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20368 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Edetate Trisodium [USAN] | |
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| Record name | Glycine, N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, trisodium salt, hydrate | |
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| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Trisodium ethylenediaminetetraacetate | |
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| Record name | Trisodium hydrogen ethylenediaminetetraacetate | |
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| Record name | EDETATE TRISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Edetate trisodium | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20368 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Edetate trisodium is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The process involves the following steps:
Dissolution: Ethylenediaminetetraacetic acid is dissolved in water.
Neutralization: Sodium hydroxide is added to the solution to neutralize the acid, forming the trisodium salt.
Crystallization: The solution is then evaporated to crystallize the this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediaminetetraacetic acid and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in solid form .
Chemical Reactions Analysis
Chelation Reactions with Metal Ions
Edetate trisodium monohydrate primarily functions as a hexadentate ligand, forming stable complexes with divalent (Ca²⁺, Mg²⁺, Fe²⁺) and trivalent (Fe³⁺, Al³⁺) metal ions. The reaction mechanism involves coordination through two amine and four carboxylate groups, producing water-soluble anionic complexes .
Key Reactions:
-
General Chelation Reaction :
-
Stability Constants (logK\log KlogK) :
-
Iron(III) Complexation :
Reactivity with Aluminum and Hydrogen Gas Production
In aqueous solutions, this compound reacts with aluminum metal, producing hydrogen gas :
This reaction is leveraged in industrial descaling but requires careful pH control to prevent excessive gas formation .
Decomposition and Thermal Stability
This compound monohydrate decomposes at temperatures >300°C, forming carbon oxides, sodium carbonate, and nitrogen-containing compounds . Under oxidative conditions (e.g., with hypochlorite or ozone), it degrades into nitrilotriacetic acid (NTA) and glycine derivatives .
Decomposition Products:
| Condition | Products |
|---|---|
| Thermal (>300°C) | CO₂, Na₂CO₃, NH₃, HCN |
| Oxidative (pH >10) | NTA, formaldehyde, ammonia |
| Data from thermogravimetric analysis and oxidation studies . |
pH-Dependent Stability
The chelation efficiency of this compound is highly pH-dependent:
-
Neutral pH (7.0) : Forms , optimal for Ca²⁺ and Mg²⁺ binding .
-
Alkaline pH (10–12) : Fully deprotonated as , enhancing affinity for Fe³⁺ and Cu²⁺ .
Incompatibility with Strong Oxidizers
This compound reacts violently with strong oxidizing agents (e.g., potassium permanganate, chlorine), leading to exothermic decomposition and potential combustion :
Role in Catalytic Inhibition
By sequestering metal cofactors, this compound inhibits metalloenzymes such as proteases and nucleases :
Scientific Research Applications
Edetate trisodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for titration of metal ions.
Biology: Employed in molecular biology to inactivate metal-dependent enzymes and protect biomolecules from metal-catalyzed oxidation.
Mechanism of Action
Edetate trisodium exerts its effects by binding to metal ions through its carboxylate and amine groups. This binding forms stable, water-soluble complexes that can be excreted from the body. The chelation process reduces the availability of metal ions, thereby preventing their participation in undesirable chemical reactions .
Comparison with Similar Compounds
Edetate Disodium (C₁₀H₁₄N₂Na₂O₈)
- Solubility : ~10% in water, significantly lower than the trisodium salt .
- pH Profile : 4.3–4.7 in solution, making it suitable for formulations requiring mild acidity .
- Applications : Preferred in parenteral formulations (e.g., Edetate Disodium Injection) and ophthalmic suspensions where pH compatibility is critical .
- Regulatory Status : Included in the FDA Inactive Ingredients Guide for injectables and ophthalmics .
- Safety : LD₅₀ (rat, oral): 2.15 g/kg, similar to trisodium edetate .
Tetrasodium Edetate (C₁₀H₁₂N₂Na₄O₈)
- Solubility : 0.1 g/mL in water, lower than trisodium edetate .
- pH Profile : Strongly alkaline (pH > 11), limiting use in neutral or acidic formulations .
- Applications : Primarily industrial (e.g., detergents, water softeners) due to high alkalinity .
- Safety : Classified as an irritant (R36/37/38), requiring protective handling .
Calcium Disodium Edetate (C₁₀H₁₂CaN₂Na₂O₈)
Trisodium Nitrilotriacetate Monohydrate (Na₃NTA·H₂O)
Trisodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O)
- Solubility : ~76 g/100 mL, lower than trisodium edetate .
- pH Profile : ~8.6 in solution, used as a buffering agent in food and pharmaceuticals.
- Applications : Lacks strong metal-chelating efficacy compared to EDTA salts; primarily a pH adjuster .
Data Table: Key Comparative Properties
Biological Activity
Edetate trisodium monohydrate, commonly known as trisodium EDTA, is a chelating agent widely used in various fields, including medicine, biology, and industry. Its primary biological activity stems from its ability to bind metal ions, which can be both beneficial and detrimental depending on the context. This article explores the compound's mechanisms of action, pharmacokinetics, applications in medicine and research, and potential side effects.
Chelation Process
this compound monohydrate acts as a hexadentate ligand, meaning it can bind to metal ions through multiple sites. The general reaction for the formation of a metal complex can be represented as follows:
where represents a metal cation. This chelation process effectively removes metal ions from biological systems, preventing them from participating in unwanted reactions.
Target Ions
The compound predominantly binds divalent and trivalent metal ions such as lead, calcium, and iron. Its affinity for calcium makes it particularly useful in medical applications to lower serum calcium levels during conditions like hypercalcemia .
Pharmacokinetics
After intravenous administration, this compound is rapidly excreted in urine, with approximately 50% appearing within one hour and over 95% within 24 hours. This rapid excretion indicates good bioavailability and systemic distribution . The pharmacokinetics of this compound can be influenced by factors such as kidney function and hydration status, which affect its efficacy in chelation therapy.
Applications in Medicine
Chelation Therapy
this compound is primarily used in chelation therapy for treating heavy metal poisoning (e.g., lead and mercury). It enhances urinary excretion of these metals while potentially affecting the bioavailability of essential trace elements like zinc and magnesium.
Management of Digitalis Toxicity
The compound is also indicated for managing digitalis toxicity by controlling ventricular arrhythmias associated with elevated calcium levels .
Research Applications
In biological research, this compound is employed to inhibit metal-dependent enzymes and study metal ion interactions within biological systems. It serves as a preservative in biological samples to prevent metal ion interference during experiments.
Case Studies
- Heavy Metal Detoxification : A clinical study demonstrated that patients undergoing chelation therapy with this compound showed significant reductions in blood lead levels. The therapy resulted in increased urinary excretion rates of lead without significant adverse effects on essential trace elements.
- Digitalis Toxicity Management : In a case involving a patient with digitalis toxicity, administration of this compound led to stabilization of heart rhythm and reduction in serum calcium levels, showcasing its therapeutic efficacy in acute settings .
Side Effects and Safety
While this compound is generally safe when used appropriately, it can cause side effects such as gastrointestinal symptoms (nausea, vomiting), electrolyte imbalances (hypokalemia), and transient drops in blood pressure . Long-term use or excessive dosages may lead to nephrotoxicity or adverse effects on the reticuloendothelial system .
Q & A
Basic Research Questions
Q. What laboratory methods are recommended for synthesizing edetate trisodium monohydrate, and how can purity be optimized?
- Methodological Answer : this compound monohydrate can be synthesized via neutralization of EDTA (ethylenediaminetetraacetic acid) with sodium hydroxide in aqueous solution. Adjust the pH to ~9.3 to favor monohydrate crystallization, followed by slow evaporation or cooling to precipitate crystals. Purity optimization involves recrystallization from deionized water and monitoring via pH titration to ensure stoichiometric sodium ion incorporation. Impurities (e.g., residual disodium salts) can be quantified using ion chromatography .
Q. Which analytical techniques are essential for characterizing this compound monohydrate in research settings?
- Methodological Answer : Key techniques include:
- Complexometric titration with standardized metal ion solutions (e.g., Ca²⁺ or Mg²⁺) to assess chelation capacity.
- X-ray diffraction (XRD) to confirm crystalline structure and hydrate form.
- ICP-OES for quantifying trace metal impurities.
- pH potentiometry to verify the 1% aqueous solution pH (expected ~9.3).
Cross-reference results with pharmacopeial monographs (e.g., USP) for validation .
Q. How should researchers standardize the preparation of this compound monohydrate solutions for reproducible experimental outcomes?
- Methodological Answer : Prepare solutions in deionized water at 20°C, ensuring a solubility of ~457 g/L. Pre-filter solutions to remove particulate matter, and calibrate pH meters with buffers at pH 4.0, 7.0, and 10.0. Document ionic strength and temperature, as these factors influence chelation kinetics .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the chelation efficacy of this compound monohydrate with transition metals under varying physiological conditions?
- Methodological Answer : Use potentiometric titration to determine stability constants (log K) for metal-EDTA complexes (e.g., Fe³⁺, Cu²⁺) across pH ranges (3–12). Simulate physiological conditions (e.g., 37°C, 0.9% NaCl) and compare results to theoretical models. For conflicting data, employ UV-Vis spectroscopy to monitor metal-ligand charge-transfer bands and validate binding stoichiometry .
Q. What strategies resolve discrepancies in reported biodegradation rates of this compound monohydrate in aquatic environments?
- Methodological Answer : Conduct OECD 301F respirometry tests to measure biochemical oxygen demand (BOD) over 28 days. Compare with chemical oxygen demand (COD) to assess incomplete degradation. Address contradictions by controlling variables such as microbial community composition, temperature, and water hardness. Cross-validate with ecotoxicity assays using Daphnia magna or algal models .
Q. How can researchers assess the stability of this compound monohydrate in multi-excipient pharmaceutical formulations, such as inhalers or injectables?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of EDTA degradation products (e.g., ethylenediaminetriacetic acid). Use isothermal titration calorimetry (ITC) to detect interactions with surfactants (e.g., polysorbate 80) or preservatives (e.g., benzalkonium chloride). Validate methods against FDA inactive ingredient guidelines .
Q. What advanced statistical approaches are suitable for analyzing variability in LD₅₀ values across toxicity studies?
- Methodological Answer : Apply meta-regression analysis to harmonize data from disparate studies, adjusting for factors like animal strain, administration route (oral vs. IP), and hydration state of the compound. Use ANOVA to test for significant differences between datasets, and cross-reference with USP-reported values (e.g., rat oral LD₅₀: 2.15 g/kg) .
Data Contradiction & Validation
Q. How should researchers address conflicting solubility data for this compound monohydrate in mixed solvent systems?
- Methodological Answer : Replicate experiments under controlled conditions (temperature, ionic strength, solvent ratios) using gravimetric analysis for solubility quantification. Compare results with predictive models like NRTL-SAC or COSMO-RS . Discrepancies may arise from hydrate formation; confirm phase composition via thermogravimetric analysis (TGA) .
Q. What methodologies validate the absence of genotoxic impurities in this compound monohydrate batches used in drug formulations?
- Methodological Answer : Employ Ames test (OECD 471) for mutagenicity screening and micronucleus assay (OECD 487) for clastogenicity. Use LC-MS/MS to detect trace impurities (e.g., residual ethylenediamine) at ppm levels. Validate against ICH Q3A/B guidelines .
Tables for Key Data Reference
| Property | Value | Reference |
|---|---|---|
| Water Solubility (20°C) | 457 g/L | |
| pH (1% aqueous solution) | 9.3 | |
| Rat Oral LD₅₀ | 2.15 g/kg | |
| Melting Point | >300°C (decomposition) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
